molecular formula C5H6BrN3 B2906542 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole CAS No. 1889670-37-4

5-Bromo-1-cyclopropyl-1H-1,2,3-triazole

Cat. No.: B2906542
CAS No.: 1889670-37-4
M. Wt: 188.028
InChI Key: QICNFTQYPGBMAE-UHFFFAOYSA-N
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Description

5-Bromo-1-cyclopropyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C5H6BrN3 and its molecular weight is 188.028. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-cyclopropyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-5-3-7-8-9(5)4-1-2-4/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICNFTQYPGBMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=CN=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis of 1 Cyclopropyl 1h 1,2,3 Triazole Via Copper I Catalyzed Azide Alkyne Cycloaddition Cuaac :

The generally accepted mechanism for the CuAAC reaction involves a catalytic cycle with several key intermediates:

Copper(I)-Acetylide Formation: The reaction is initiated by the formation of a copper(I)-acetylide intermediate from the terminal alkyne (acetylene in this case) and a copper(I) source. This step is often facilitated by a base.

Coordination of the Azide (B81097): The cyclopropyl (B3062369) azide then coordinates to the copper center of the copper-acetylide complex.

Cyclization: A six-membered copper(III)-triazolide intermediate is formed through a cyclization process. This is a key step where the new carbon-nitrogen bonds are formed.

Protonolysis: The copper-triazolide intermediate then undergoes protonolysis, typically with a proton source from the reaction medium, to release the 1-cyclopropyl-1H-1,2,3-triazole product and regenerate the copper(I) catalyst, allowing the catalytic cycle to continue.

Bromination of 1 Cyclopropyl 1h 1,2,3 Triazole:

The bromination of the 1-cyclopropyl-1H-1,2,3-triazole ring is an electrophilic aromatic substitution reaction. The proposed mechanism involves the following steps:

Formation of the Electrophile: A potent electrophile, such as Br⁺, is generated from the brominating agent (e.g., Br₂ or N-bromosuccinimide). This may be facilitated by a Lewis acid catalyst, although the triazole ring is often activated enough to react without one.

Formation of the Sigma Complex (Wheland Intermediate): The electron-rich C5 atom of the triazole ring attacks the electrophilic bromine atom. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. The positive charge is delocalized over the triazole ring.

Deprotonation: A base in the reaction mixture removes the proton from the C5 carbon, restoring the aromaticity of the triazole ring and yielding the final product, 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole.

Stereochemical Considerations in Cyclopropyl (B3062369) Introduction and Bromination

In the context of the synthesis of this compound, the stereochemical considerations are minimal.

Introduction of the Cyclopropyl Group:

The cyclopropyl group is introduced via cyclopropyl azide (B81097). As the cyclopropane (B1198618) ring is already formed in the starting material, the cycloaddition reaction does not create any new stereocenters on the cyclopropyl ring itself. The reaction involves the formation of the triazole ring, and since the cyclopropyl group is a simple substituent on the nitrogen atom, no new chiral centers are generated in this step. The planarity of the resulting triazole ring also simplifies the stereochemical landscape. The Cloke-Wilson rearrangement is a known reaction of activated cyclopropanes, but under the conditions of the cycloaddition, this is not an expected pathway. rsc.org

Bromination:

The subsequent bromination reaction occurs on the aromatic triazole ring. This is an electrophilic substitution on a planar aromatic system. The introduction of a bromine atom at the C5 position does not create a stereocenter. Therefore, the bromination step does not introduce any new stereochemical complexity to the molecule.

Advanced Spectroscopic Characterization and Structural Analysis of 5 Bromo 1 Cyclopropyl 1h 1,2,3 Triazole

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the quantized vibrational states of a molecule. Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and providing a unique "fingerprint" of the molecular structure.

Infrared spectroscopy of 1,2,3-triazole derivatives reveals characteristic absorption bands corresponding to the various vibrational modes of the ring and its substituents. nih.govrsc.orgrsc.org For 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole, the IR spectrum is expected to be dominated by vibrations of the triazole heterocycle, the cyclopropyl (B3062369) group, and the carbon-bromine bond.

Key vibrational modes of the 1,2,3-triazole ring typically appear in the 900-1500 cm⁻¹ region. cdnsciencepub.com These include N=N stretching, C=N stretching, and various ring breathing and deformation modes. The C-H stretching of the triazole ring proton is expected in the 3100-3150 cm⁻¹ range. The cyclopropyl substituent will exhibit characteristic C-H stretching vibrations just above 3000 cm⁻¹ and CH₂ scissoring vibrations around 1450 cm⁻¹. The C-Br stretching vibration is anticipated to appear in the lower frequency region, typically between 500 and 600 cm⁻¹.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3140MediumC-H stretch (Triazole ring)
~3090MediumC-H stretch (Cyclopropyl ring)
~2980MediumC-H stretch (Cyclopropyl ring)
~1450-1500Medium-StrongN=N/C=N stretching (Triazole ring)
~1450MediumCH₂ scissoring (Cyclopropyl ring)
~1200-1250Medium-StrongRing vibrations (Triazole)
~1000-1100StrongRing breathing (Triazole)
~500-600Medium-StrongC-Br stretch

Note: The exact positions and intensities of the peaks can be influenced by the solid or liquid state of the sample and the specific intermolecular interactions.

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to vibrations of non-polar bonds and symmetric molecular motions. science24.comresearchgate.net For this compound, Raman spectroscopy would be effective in characterizing the symmetric vibrations of the triazole ring and the cyclopropyl group.

The symmetric stretching of the N=N and C=N bonds in the triazole ring is expected to give rise to distinct Raman signals. researchgate.net The breathing modes of both the triazole and cyclopropyl rings should also be Raman active. Due to its greater polarizability, the C-Br bond may also show a characteristic Raman signal.

Table 2: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹)IntensityAssignment
~3140WeakC-H stretch (Triazole ring)
~3090MediumC-H stretch (Cyclopropyl ring)
~1450-1500StrongSymmetric N=N/C=N stretching (Triazole ring)
~1200StrongSymmetric ring breathing (Cyclopropyl)
~1000StrongSymmetric ring breathing (Triazole)
~500-600MediumC-Br stretch

Note: The intensities in Raman spectroscopy are dependent on the change in polarizability during the vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and through-space proximity of NMR-active nuclei.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the proton on the triazole ring and the protons of the cyclopropyl group. The chemical shift of the triazole proton (H-4) is anticipated to be in the downfield region, typically around 8.0 ppm, due to the deshielding effect of the aromatic heterocyclic ring. mdpi.com

The protons of the cyclopropyl group will appear in the upfield region. The methine proton (CH) attached to the triazole nitrogen will likely be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The four methylene protons (CH₂) of the cyclopropyl ring are diastereotopic and are expected to appear as two distinct multiplets.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonChemical Shift (δ, ppm)Multiplicity
H-4 (Triazole)~8.0s (singlet)
CH (Cyclopropyl)~3.5-4.0m (multiplet)
CH₂ (Cyclopropyl)~1.0-1.5m (multiplet)
CH₂' (Cyclopropyl)~0.8-1.2m (multiplet)

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary depending on the solvent used.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five distinct carbon signals are expected. The chemical shifts of the triazole ring carbons are influenced by the electronegativity of the nitrogen atoms and the bromine substituent. The C-5 carbon, being directly attached to the bromine atom, is expected to be significantly shielded compared to the C-4 carbon. mdpi.com

The cyclopropyl carbons will appear in the upfield region of the spectrum. The methine carbon will be at a lower field than the methylene carbons.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
C-4 (Triazole)~130-135
C-5 (Triazole)~120-125
CH (Cyclopropyl)~35-40
CH₂ (Cyclopropyl)~5-10

Note: The exact chemical shifts are solvent-dependent.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. researchgate.netyoutube.comnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the methine proton of the cyclopropyl group and the adjacent methylene protons, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would allow for the direct assignment of the ¹³C signals based on the already assigned ¹H signals. For instance, the signal for the triazole proton (H-4) would correlate with the signal for the C-4 carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). The HMBC spectrum is crucial for establishing the connectivity between the cyclopropyl substituent and the triazole ring. For example, correlations would be expected between the cyclopropyl methine proton and the C-4 and C-5 carbons of the triazole ring, as well as the triazole nitrogen to which it is attached (indirectly affecting the carbon chemical shifts). sdsu.eduarkat-usa.org

Through the combined interpretation of these 1D and 2D NMR spectra, the complete and unambiguous structural assignment of this compound can be confidently achieved.

Heteronuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Environments

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atoms within the 1,2,3-triazole core of this compound. The ¹⁵N chemical shifts are highly sensitive to the nature and position of substituents on the heterocyclic ring. For the title compound, three distinct ¹⁵N signals are expected, corresponding to the nitrogen atoms at the N-1, N-2, and N-3 positions.

Based on data for unsubstituted and substituted 1,2,3-triazoles, the chemical shifts for the nitrogen atoms in this compound can be predicted. rsc.orgmdpi.comspectrabase.com The nitrogen atom at the N-1 position, being a "pyrrole-type" nitrogen directly bonded to the cyclopropyl group, is expected to be the most shielded and thus resonate at the highest field (lowest ppm value). The N-2 atom, a "pyridine-type" nitrogen, would be significantly deshielded and resonate at a much lower field. The N-3 nitrogen, also "pyridine-type" but adjacent to the bromine-substituted carbon, will have a chemical shift influenced by both the adjacent N-2 and the electronegative bromine atom.

Two-dimensional NMR techniques, such as ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in the unambiguous assignment of these nitrogen signals by correlating them with the protons of the cyclopropyl group. rsc.org

Table 1: Predicted ¹⁵N NMR Chemical Shifts for this compound

Nitrogen AtomPredicted Chemical Shift (δ, ppm)Rationale
N-1-170 to -180"Pyrrole-type" nitrogen, shielded by the alkyl (cyclopropyl) substituent.
N-2-10 to -30"Pyridine-type" nitrogen, significantly deshielded.
N-3-20 to -40"Pyridine-type" nitrogen, influenced by the adjacent N-2 and the C-5 bromo substituent.

Note: The chemical shifts are predicted based on general values for substituted 1,2,3-triazoles and are relative to a standard like nitromethane.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an essential technique for determining the molecular weight and probing the fragmentation pathways of this compound, which provides valuable information for its structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition. For this compound, with the molecular formula C₅H₆BrN₃, the exact mass of the molecular ion [M]⁺ can be calculated. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.

Table 2: Predicted HRMS Data for this compound

Molecular FormulaIsotopeCalculated Exact Mass (m/z)
C₅H₆⁷⁹BrN₃[M]⁺186.9772
C₅H₆⁸¹BrN₃[M+2]⁺188.9752

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Tandem mass spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the this compound molecular ion. The fragmentation is expected to be influenced by the substituents on the triazole ring. rsc.org Plausible fragmentation pathways would include the loss of the bromine atom, the cyclopropyl group, and cleavage of the triazole ring itself. The fragmentation of the triazole ring often proceeds via the elimination of a molecule of nitrogen (N₂). rsc.org

Table 3: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

Fragment Ion (m/z)Proposed Structure/Loss
158.9/160.9[M - N₂]⁺
108.0[M - Br]⁺
80.0[M - Br - N₂]⁺
67.0[C₄H₅N]⁺ (Resulting from ring cleavage)
41.0[C₃H₅]⁺ (Cyclopropyl cation)

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. While a crystal structure for this compound is not available, its molecular architecture can be inferred from published structures of similar compounds, such as other 5-cyclopropyl-1H-1,2,3-triazole derivatives. nih.gov

Detailed Bond Lengths, Bond Angles, and Torsion Angles Analysis

Table 4: Predicted Key Bond Lengths and Bond Angles for this compound

Bond/AnglePredicted Value (Å or °)Rationale from Analogous Structures
Bond Lengths (Å)
C5-Br~1.88Typical C(sp²)-Br bond length.
N1-N2~1.35Consistent with N-N bond in a 1,2,3-triazole ring.
N2-N3~1.30Shorter N=N double bond character.
N3-C4~1.36Typical C-N bond in a triazole ring.
C4-C5~1.38Typical C-C bond in a triazole ring.
C5-N1~1.37Typical C-N bond in a triazole ring.
N1-C(cyclopropyl)~1.48Standard C(sp³)-N bond length.
C-C (cyclopropyl)~1.51Standard C-C bond length in a cyclopropane (B1198618) ring.
Bond Angles (°)
C4-C5-N1~108Internal angle of a five-membered aromatic ring.
C5-N1-N2~110Internal angle of a five-membered aromatic ring.
N1-N2-N3~112Internal angle of a five-membered aromatic ring.
N1-C(cyclopropyl)-C~118Angle between the triazole ring and the cyclopropyl substituent.
Torsion Angles (°)
C5-N1-C(cyclo)-C(cyclo)VariableDefines the orientation of the cyclopropyl group.

Reactivity Profiles and Chemical Transformations of 5 Bromo 1 Cyclopropyl 1h 1,2,3 Triazole

Reactivity at the Bromo Substituent

The carbon-bromine bond at the C5 position of the 1,2,3-triazole ring is the primary site of reactivity. The electron-withdrawing nature of the adjacent nitrogen atoms in the triazole ring activates this position, making it susceptible to various substitution and coupling reactions.

The 1,2,3-triazole ring is an electron-deficient heterocycle, which facilitates nucleophilic aromatic substitution (SNAr) at the 5-position. In this pathway, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. This reactivity is analogous to that observed in other electron-poor nitrogen heterocycles, such as 1,2,3-triazines.

Research on 5-bromo-1,2,3-triazines has shown that they undergo efficient SNAr reactions with phenols to form 5-aryloxy-1,2,3-triazines. organic-chemistry.orgnih.gov Mechanistic studies, including density functional theory (DFT) calculations, suggest that this transformation proceeds through a concerted mechanism rather than the classic two-step process involving a Meisenheimer intermediate. organic-chemistry.orgnih.gov The high electron deficiency of the ring system favors the direct displacement of the bromide by the nucleophile. organic-chemistry.org Given the similar electronic properties, 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole is expected to react similarly with various nucleophiles, such as alkoxides, thiolates, and amines, under appropriate basic conditions.

Table 1: Representative SNAr Reaction with Phenols on an Analogous 5-Bromo-1,2,3-triazine (B172147) System organic-chemistry.org

Nucleophile (Phenol)BaseSolventTemperature (°C)Yield (%)
PhenolCs₂CO₃THF4095
4-MethoxyphenolCs₂CO₃THF4098
4-ChlorophenolCs₂CO₃THF4096
SesamolCs₂CO₃THF4091
EugenolCs₂CO₃THF4085

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromo substituent on the triazole ring serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is highly effective for the functionalization of bromo-triazoles. Studies on the closely related 5-bromo-1,2,3-triazine have demonstrated efficient palladium-catalyzed coupling with a wide range of (hetero)aryl boronic acids. uzh.chnih.gov These reactions typically employ a palladium catalyst such as Pd(dppf)Cl₂ and a base like silver(I) carbonate (Ag₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in a suitable solvent. uzh.chnih.gov The methodology allows for the synthesis of diverse 5-aryl-1,2,3-triazoles, which can be further transformed into other valuable heterocyclic systems like pyridines and pyrimidines. uzh.chresearchgate.net The use of potassium cyclopropyl (B3062369) trifluoroborates has also been shown to be effective in Suzuki-Miyaura reactions with aryl bromides, suggesting the cyclopropyl moiety on the triazole nitrogen is stable under these conditions. nih.gov

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of a terminal alkyne with an aryl or vinyl halide. libretexts.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. libretexts.orgorganic-chemistry.org This method can be applied to this compound to introduce various alkynyl substituents at the 5-position, leading to the synthesis of 5-alkynyl-1,2,3-triazoles. researchgate.netdntb.gov.uabeilstein-journals.org These products are valuable intermediates in organic synthesis and can possess interesting photophysical properties. nih.gov

The Negishi coupling , which involves the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex, is another powerful C-C bond-forming reaction. Although specific examples involving this compound are not prominently documented, the reaction's broad scope and functional group tolerance make it a viable strategy for introducing alkyl, aryl, and vinyl groups at the C5 position.

Table 2: Selected Examples of Suzuki-Miyaura Coupling on an Analogous 5-Bromo-1,2,3-triazine uzh.ch

Boronic AcidCatalyst SystemBaseSolventYield (%)
4-tert-Butylphenylboronic acidPd(dppf-CF₃)Cl₂Ag₂CO₃MeCN97
4-Methoxyphenylboronic acidPd(dppf-CF₃)Cl₂Ag₂CO₃MeCN85
Thiophene-2-boronic acidPd(dppf-CF₃)Cl₂Ag₂CO₃MeCN78
4-Acetylphenylboronic acidPd(dppf-CF₃)Cl₂Ag₂CO₃MeCN50

The formation of carbon-heteroatom bonds at the C5 position can be achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.org This reaction has been successfully applied to 5-halo-1,2,3-triazoles to synthesize a variety of 5-amino-1,2,3-triazole derivatives. mdpi.comnih.gov The reaction often requires a palladium catalyst paired with a specialized ligand, such as a bulky biarylphosphine (e.g., tBuBrettPhos) or an N-heterocyclic carbene (NHC). mdpi.comnih.govnih.gov These catalytic systems have proven effective for coupling 5-bromo-triazoles with a wide range of primary and secondary amines, including aliphatic, aromatic, and heteroaromatic amines. nih.govmdpi.com

Palladium-catalyzed C-O coupling, or etherification , is a related transformation for forming aryl ethers. While less common than C-N coupling for triazole systems, it represents a potential pathway for synthesizing 5-alkoxy or 5-aryloxy-1-cyclopropyl-1H-1,2,3-triazoles. These reactions typically require similar palladium catalysts and ligands as amination reactions, but often necessitate stronger bases and different reaction conditions. Intramolecular palladium-catalyzed etherification has been demonstrated in related systems, showcasing the feasibility of forming C-O bonds from palladium intermediates. rsc.org

A powerful method for functionalizing the 5-position of the triazole ring is through a bromine-lithium exchange reaction. This process involves treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. The reaction results in the formation of a highly reactive 5-lithio-1-cyclopropyl-1H-1,2,3-triazole intermediate.

This organolithium species can then be "trapped" by a wide variety of electrophiles to install new functional groups at the C5 position. Research on 1-substituted 4,5-dibromo-1H-1,2,3-triazoles has shown that lithiation occurs selectively at the 5-position. rsc.org The resulting lithiated derivative can be quenched with electrophiles such as carbon dioxide (to form a carboxylic acid), aldehydes or ketones (to form alcohols), and disulfides (to form thioethers), often in high yields. rsc.orgnih.gov This two-step sequence provides access to a broad range of 5-substituted 1,2,3-triazoles that are not easily accessible through other methods. lookchem.com

Table 3: Electrophilic Trapping of a 5-Lithiated 1,2,3-Triazole Intermediate rsc.org

ElectrophileResulting Functional Group at C5Product Yield (%)
H₂O (from aq. NH₄Cl)-H80
CO₂-COOH88
Methyl chloroformate (ClCO₂Me)-CO₂Me71
Benzophenone (Ph₂CO)-C(OH)Ph₂93
Dimethyl disulfide (Me₂S₂)-SMe91.5

Reactivity of the 1,2,3-Triazole Core

The 1,2,3-triazole ring is an aromatic heterocycle, but its reactivity is significantly influenced by the presence of three nitrogen atoms.

The 1,2,3-triazole ring is generally considered to be electron-deficient. nih.gov The high electronegativity of the three nitrogen atoms reduces the electron density of the ring carbons, thereby deactivating the ring towards classical electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). Such reactions are uncommon and typically require harsh conditions or a triazole ring that has been highly activated by potent electron-donating substituents. Functionalization of the triazole ring carbons is therefore almost exclusively achieved via the methods described in section 4.1, starting from a pre-functionalized precursor like this compound, rather than by direct electrophilic attack on the heterocyclic core.

Ring-Opening and Rearrangement Pathways

The 1,2,3-triazole ring is generally a stable aromatic system, resistant to hydrolysis and oxidation. researchgate.net However, under specific conditions such as high temperatures, photochemical irradiation, or catalysis by transition metals, it can undergo ring-opening or rearrangement reactions.

One of the most well-known rearrangements involving 1,2,3-triazoles is the Dimroth rearrangement . This process typically involves the transposition of an endocyclic and an exocyclic nitrogen atom. wikipedia.org In its classic form, it requires a 5-amino-1-aryl-1,2,3-triazole, which opens to a diazo intermediate, allowing for C-C bond rotation and subsequent recyclization. researchgate.netwikipedia.org For this compound, a classic Dimroth rearrangement is not a primary pathway due to the absence of an exocyclic amino or imino group. However, related rearrangements can occur, particularly if the C5-bromo substituent is first converted into an amino or other suitable group. nih.govnih.gov

Another potential pathway involves the rhodium(II)-catalyzed conversion of N-substituted 1,2,3-triazoles into azavinyl carbenes. This reaction is facilitated by electron-withdrawing groups at the N1 position, such as sulfonyl or other heterocyclic groups, which promote the initial ring-chain tautomerism to a diazo species. nih.gov The N-cyclopropyl group is not a strong electron-withdrawing group, suggesting this pathway would likely require harsh conditions for this compound compared to N-sulfonylated triazoles. nih.gov

Thermally or photochemically induced denitrogenation is a characteristic reaction of some triazoles, leading to the formation of aziridines or other nitrogen-containing compounds. This process involves the extrusion of a molecule of nitrogen (N₂), but it generally requires significant energy input.

Protonation and Deprotonation Behavior

Deprotonation of the C4-H bond on the triazole ring is also a possibility, typically requiring a strong base. The resulting triazolide anion can then react with various electrophiles. However, in the presence of strong organometallic bases like organolithium reagents, a competing reaction would be halogen-metal exchange at the C5-Br position.

The acidity and basicity of the molecule are crucial factors in its reactivity, influencing its solubility and the mechanism of subsequent reactions. For example, protonation of the triazole ring can activate the attached cyclopropyl group toward nucleophilic ring-opening. nih.gov

Reactivity of the Cyclopropyl Moiety

The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain (approximately 27.5 kcal/mol), which makes it susceptible to ring-opening reactions. rsc.org Its C-C bonds have a high degree of p-character, allowing the ring to interact electronically with adjacent functional groups. rsc.org

Ring-Opening Reactions of the Cyclopropyl Group

The high strain energy of the cyclopropyl ring is the primary driving force for its ring-opening reactions, which can proceed through various mechanisms, including radical, cationic, and anionic pathways. rsc.orgbeilstein-journals.org

Acid-Catalyzed Ring-Opening : In the presence of strong acids, the triazole ring can be protonated. This may facilitate a nucleophilic attack on an adjacent carbon of the cyclopropyl ring, leading to cleavage of a C-C bond. Studies on N-cyclopropylamides have shown that Lewis acids can promote ring-opening to yield N-(2-chloropropyl)amides via an aziridine (B145994) intermediate. researchgate.net A similar pathway could be envisioned for this compound, where acid catalysis leads to a transient aziridinium-like species that is subsequently opened by a nucleophile.

Radical Ring-Opening : The cyclopropyl ring can be opened via radical intermediates. This can be initiated by radical addition to the triazole ring (if it behaves as an olefin) or by abstraction of a hydrogen atom from the cyclopropyl ring, although the latter is less common. More typically, radical ring-opening occurs when the cyclopropane (B1198618) is part of a larger unsaturated system, such as in cyclopropyl olefins. beilstein-journals.org

Transition Metal-Catalyzed Ring-Opening : Transition metals like palladium, rhodium, or nickel can insert into the strained C-C bonds of a cyclopropane, leading to metallacyclobutane intermediates that can undergo further transformations. acs.org This is a common strategy in organic synthesis for [3+n] annulation reactions. rsc.org

The regioselectivity of the ring-opening (i.e., which C-C bond is cleaved) is often influenced by the substituents on the ring and the reaction conditions. nih.govacs.org

Table 1: Plausible Ring-Opening Reactions of the Cyclopropyl Moiety
Reaction TypeReagents/ConditionsPotential IntermediatePotential Product Type
Acid-CatalyzedStrong acid (e.g., HCl, H₂SO₄), Nucleophile (e.g., H₂O, Cl⁻)Protonated triazole, Cationic intermediate1,3-Difunctionalized propane (B168953) derivative
Radical-MediatedRadical initiator (e.g., AIBN), Radical source (e.g., CF₃ radical)Alkyl radicalFunctionalized open-chain product
Transition Metal-CatalyzedPd(0), Rh(I), or Ni(0) catalystMetallacyclobutane[3+n] Annulation products, 1,3-difunctionalized products

Functionalization of the Cyclopropyl Ring

Direct functionalization of the C-H bonds of a cyclopropane ring without ring-opening is a significant synthetic challenge due to their high bond dissociation energy and steric hindrance. However, recent advances in C-H activation have provided pathways to achieve this transformation.

Transition metal-catalyzed C-H functionalization often relies on the use of a directing group to position the catalyst in proximity to the target C-H bond, thereby achieving high regio- and stereoselectivity. rsc.orgmdpi.com In this compound, the nitrogen atoms of the triazole ring could potentially serve as coordinating sites for a metal catalyst, directing functionalization (e.g., arylation, acylation) to one of the C-H bonds of the cyclopropyl ring. nih.govacs.org Such reactions typically employ palladium, iridium, or rhodium catalysts in combination with specific ligands. rsc.org

Mechanistic Studies of Key Reactions Involving this compound

While specific mechanistic studies on this compound are not extensively documented in the literature, the mechanisms of its key potential reactions can be inferred from studies on analogous compounds.

Kinetic Investigations and Rate-Determining Steps

Two of the most synthetically relevant reactions for this molecule would be nucleophilic aromatic substitution (SNAr) at the C5 position and the ring-opening of the cyclopropyl group.

Identification of Transient Intermediates

A comprehensive review of the scientific literature reveals a notable gap in the experimental and computational investigation of transient intermediates specifically for the chemical transformations of this compound. While the reactivity of the broader class of 1,2,3-triazoles has been the subject of numerous studies, leading to the proposal and, in some cases, identification of various short-lived species, such detailed mechanistic work has not been extensively reported for this particular cyclopropyl-substituted bromo-triazole.

In the context of related triazole chemistry, various transient intermediates have been postulated and identified, providing a framework for potential, though unconfirmed, reactive species in the transformations of this compound. For instance, in the thermal decomposition (pyrolysis) of 1,4- and 1,5-diphenyl-1,2,3-triazoles, the intermediacy of a 1H-azirine has been strongly suggested by 13C-labeling studies. rsc.org Such high-energy intermediates are plausible in high-temperature, gas-phase reactions but may not be relevant under typical solution-phase reaction conditions.

For metal-catalyzed cross-coupling reactions, which are a common transformation for bromo-substituted heterocycles, the catalytic cycles are known to involve various organometallic intermediates. For the analogous 5-bromo-1,2,3-triazines, palladium-catalyzed cross-coupling reactions are proposed to proceed through standard catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps, with the transient species being palladium(0) and palladium(II) complexes. While these are fundamental steps in such reactions, specific intermediates involving this compound have not been isolated or spectroscopically characterized.

Furthermore, in the synthesis of substituted 1,2,3-triazoles, in situ generated copper(I) triazolide intermediates are often implicated in cascade reactions. nih.gov It is conceivable that reactions of this compound could proceed through analogous metallated triazole intermediates, though direct evidence for this is currently lacking in the literature.

Computational studies, which are a powerful tool for elucidating reaction mechanisms and identifying transient structures, have been applied to understand the structural and electronic properties of 1,2,3-triazoles and their metal complexes. nih.govresearchgate.net However, a specific computational analysis of the reaction pathways and transient intermediates for this compound is not presently available.

Due to the absence of dedicated studies on the transient intermediates of this compound, a data table of identified species cannot be provided at this time. Future mechanistic investigations, employing techniques such as low-temperature spectroscopy (NMR, IR), stopped-flow kinetics, and computational modeling, will be necessary to identify and characterize the transient species that govern the reactivity of this compound.

Derivatization Strategies and Analogue Synthesis Based on 5 Bromo 1 Cyclopropyl 1h 1,2,3 Triazole

Design Principles for Tailored 1,2,3-Triazole Analogues

The 1,2,3-triazole ring is a privileged pharmacophore in modern drug design. nih.gov Its favorable properties, including metabolic stability, a significant dipole moment, and the capacity to act as a hydrogen bond acceptor, make it an attractive component in bioactive molecules. researchgate.netnih.gov The triazole moiety often serves as a bioisosteric replacement for amide bonds, enhancing pharmacokinetic profiles by improving resistance to enzymatic degradation. nih.gov The design of analogues based on the 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole scaffold is guided by several key principles:

Structure-Activity Relationship (SAR) Exploration: The primary goal of derivatization is to systematically explore how changes in the molecule's structure affect its biological activity. Modifications at the C-5 position, by replacing the bromo group, and alterations to the N-1 cyclopropyl (B3062369) substituent allow for a comprehensive investigation of the chemical space around the triazole core. This helps in identifying key structural features responsible for desired biological effects, such as interactions with enzymes or receptors. nih.gov

Vectorial Display of Substituents: The rigid, planar structure of the 1,2,3-triazole ring acts as a stable linker, holding the substituents at the N-1 and C-5 positions in well-defined spatial orientations. This allows for precise positioning of functional groups to optimize interactions with biological targets.

Modulation of Physicochemical Properties: The N-1 cyclopropyl group is often introduced to enhance metabolic stability and improve lipophilicity, which can be crucial for cell membrane permeability and oral bioavailability. Further functionalization of the cyclopropyl ring or its replacement with other cycloalkyl groups can fine-tune these properties. Similarly, the introduction of various polar or nonpolar groups at the C-5 position can modulate solubility, lipophilicity, and electronic properties of the final compound.

Bio-orthogonal Handle Introduction: The bromo group can be replaced with functionalities, such as terminal alkynes or azides, that are suitable for "click chemistry". This transforms the scaffold into a building block for bioconjugation, enabling it to be attached to proteins, nucleic acids, or imaging agents for diagnostic and therapeutic applications.

Post-Synthetic Modification at the Bromo Position for Diverse Functionalization

The bromine atom at the C-5 position of the triazole ring is an exceptionally versatile synthetic handle, primarily leveraged through palladium-catalyzed cross-coupling reactions. This allows for the direct and efficient formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of functionalized analogues.

Transition metal-catalyzed cross-coupling reactions are the cornerstone for introducing chemical diversity at the C-5 position. These methods are valued for their broad substrate scope and functional group tolerance.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. By coupling 5-bromo-1,2,3-triazoles with a wide range of primary or secondary amines and anilines, a diverse library of 5-amino-1,2,3-triazole derivatives can be synthesized. Research on related 5-halo-1,2,3-triazoles has shown that palladium complexes bearing N-heterocyclic carbene (NHC) ligands are particularly effective catalysts for this transformation, affording the desired aminated products in high yields. mdpi.comnih.govresearchgate.net

Amine SubstrateCatalystBaseSolventYieldReference
p-Toluidine(THP-Dipp)Pd(cinn)Clt-BuONa1,4-Dioxane96% mdpi.com
Aniline(THP-Dipp)Pd(cinn)Clt-BuONa1,4-Dioxane93% mdpi.com
4-Methoxyaniline(THP-Dipp)Pd(cinn)Clt-BuONa1,4-Dioxane98% mdpi.com
Morpholine(THP-Dipp)Pd(cinn)Clt-BuONa1,4-Dioxane85% mdpi.com

This table presents representative examples of Buchwald-Hartwig amination on a model 1-benzyl-5-chloro-4-phenyl-1H-1,2,3-triazole substrate, demonstrating the feasibility of the reaction.

Suzuki-Miyaura Coupling: To forge carbon-carbon bonds, the Suzuki-Miyaura reaction is frequently employed. This involves the coupling of the 5-bromo-triazole with various aryl- or heteroarylboronic acids. This strategy allows the introduction of a wide range of substituted aromatic and heteroaromatic rings, which are common motifs in biologically active compounds. Studies on the cross-coupling of 5-bromo-1,2,3-triazine (B172147), a related electron-deficient heterocycle, have demonstrated high yields with various boronic acids using palladium catalysts like Pd(dppf)Cl₂. uzh.chnih.gov

Boronic AcidCatalystBaseSolventYieldReference
4-(tert-Butyl)phenylboronic acidPd(dppf-CF₃)Cl₂Ag₂CO₃MeCN/H₂O97% uzh.ch
4-Methoxyphenylboronic acidPd(dppf-CF₃)Cl₂Ag₂CO₃MeCN/H₂O92% uzh.ch
Thiophene-2-boronic acidPd(dppf-CF₃)Cl₂Ag₂CO₃MeCN/H₂O61% uzh.ch
Pyridine-3-boronic acidPd(dppf-CF₃)Cl₂Ag₂CO₃MeCN/H₂O50% uzh.ch

This table showcases the scope of the Suzuki-Miyaura coupling on 5-bromo-1,2,3-triazine, a reaction directly applicable to 5-bromo-1,2,3-triazoles.

The creation of molecular probes and bioconjugates requires the introduction of specific reactive handles that can form stable covalent bonds with biomolecules under physiological conditions. The 5-bromo-triazole scaffold can be readily adapted for this purpose. A common strategy involves converting the bromo group into a terminal alkyne, a key functional group for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". organic-chemistry.org

This transformation can be achieved via a Sonogashira coupling reaction with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection. rsc.org The resulting 5-alkynyl-1-cyclopropyl-1H-1,2,3-triazole is then a versatile building block, ready to be "clicked" onto azide-modified proteins, sugars, or fluorescent dyes to develop targeted probes and bioconjugates. This approach leverages the stability and synthetic accessibility of the bromo-triazole precursor to create complex molecular tools for chemical biology.

Modifications to the Cyclopropyl Group for Structural Diversity

While the cyclopropyl group at the N-1 position imparts favorable properties, its modification offers a pathway to further refine molecular characteristics and explore new regions of chemical space. These modifications can range from the addition of substituents on the ring to altering the size of the ring itself.

Direct C-H functionalization of the cyclopropyl ring on the pre-formed triazole is challenging. A more controlled and common approach is to first synthesize a stereochemically defined, functionalized cyclopropylamine (B47189) and then use this chiral building block to construct the triazole ring. Methods for the stereoselective synthesis of substituted cyclopropylamines are well-established. researchgate.net For example, asymmetric cyclopropanation followed by conversion of a functional group (e.g., a carboxylic acid) to an amine via a Curtius or Hofmann rearrangement can provide enantiopure cyclopropylamines.

Once synthesized, these functionalized cyclopropylamines can be converted to the corresponding cyclopropyl azides. The subsequent cycloaddition with an appropriate alkyne yields the desired 1,2,3-triazole with full control over the stereochemistry of the substituents on the cyclopropyl ring. This strategy allows for the precise placement of functional groups to probe specific steric and electronic interactions with a biological target.

Altering the size of the cycloalkyl ring at the N-1 position can significantly impact the conformation and physicochemical properties of the molecule.

Ring-Expanded Analogues (e.g., Cyclobutyl): The synthesis of N-cyclobutyl-1H-1,2,3-triazole analogues is typically achieved by starting with cyclobutylamine. This precursor is used to generate cyclobutyl azide (B81097), which can then undergo a cycloaddition reaction with an alkyne to form the desired 1-cyclobutyl-1H-1,2,3-triazole. This modular approach allows for the creation of a series of analogues with varying ring sizes (cyclobutyl, cyclopentyl, etc.) to optimize biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

Ring-Expansion Reactions: More advanced strategies involve the direct expansion of the cyclopropyl ring. One such method utilizes the reactivity of N-sulfonyl-1,2,3-triazoles. It has been demonstrated that alkynyl cyclopropanes can undergo a copper-catalyzed cycloaddition with a sulfonyl azide to form a triazole intermediate. nih.govnih.gov Subsequent treatment with a silver catalyst can induce carbene formation and a regioselective ring expansion of the cyclopropyl carbene, yielding a highly substituted cyclobutene. nih.govnih.gov This type of transformation provides a pathway from cyclopropyl-containing precursors to more complex, strained four-membered ring systems.

Annulation Reactions Utilizing the Triazole Core for Polycyclic Systems

Annulation reactions, which involve the formation of a new ring fused to an existing one, represent a powerful strategy for synthesizing polycyclic and heterocyclic frameworks. The this compound core can be strategically employed in such reactions to generate novel, complex molecules with potential applications in various fields of chemical biology and drug discovery. The bromo-substituent is particularly valuable as it can participate in a variety of cross-coupling and cyclization reactions.

Methodologies for the synthesis of 1,2,3-triazole-fused heterocycles often involve intramolecular cyclization of appropriately functionalized triazole precursors. rsc.orgnih.govresearchgate.net While direct annulation reactions starting from this compound are not extensively documented, established protocols for related halogenated triazoles can be extrapolated. A common approach involves an initial modification of the bromo-triazole, followed by an intramolecular cyclization event.

For instance, a palladium-catalyzed intramolecular direct arylation or Heck reaction of a 5-iodo-1,4-disubstituted-1H-1,2,3-triazole has been successfully employed to construct polycyclic frameworks containing a fused triazole ring. rsc.orgnih.gov It is conceivable that this compound could undergo similar transformations, potentially requiring more forcing reaction conditions due to the lower reactivity of the C-Br bond compared to the C-I bond. The general strategy would involve the introduction of a suitable tether at the 4-position of the triazole ring, which could then undergo an intramolecular cyclization with the C5-bromo substituent.

Another promising approach is the intramolecular azide-alkyne cycloaddition (IAAC). mdpi.com This strategy involves a molecule containing both an azide and an alkyne functionality, which then cyclize to form a fused triazole system. To apply this to this compound, one could envision a multi-step sequence where the bromine atom is first converted to an azide or an alkyne-containing substituent. Subsequent introduction of the complementary reactive partner would set the stage for the intramolecular cyclization.

The following table summarizes potential annulation strategies adaptable to this compound for the synthesis of polycyclic systems.

Annulation Strategy General Reaction Scheme Potential Polycyclic Product Key Intermediates/Reagents Anticipated Advantages
Intramolecular Heck ReactionA this compound with a vinyl or aryl tether at the 4-position undergoes palladium-catalyzed intramolecular cyclization.Triazolo-fused carbocycles or heterocycles.Palladium catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand, base.High functional group tolerance.
Intramolecular Suzuki CouplingA this compound is coupled with a boronic acid-containing tether attached at the 4-position.Biaryl-fused triazole systems.Palladium catalyst (e.g., Pd(PPh₃)₄), base.Well-established and robust methodology.
Intramolecular Sonogashira CouplingA this compound is coupled with a terminal alkyne tethered to the 4-position.Triazolo-fused systems with an exocyclic double bond.Palladium catalyst, copper(I) co-catalyst, base.Formation of a new C-C triple bond.
Intramolecular Azide-Alkyne Cycloaddition (IAAC)A derivative of this compound is synthesized to contain both an azide and an alkyne group, leading to intramolecular cyclization.Fused triazolo-triazole or other heterocyclic systems.Synthesis of a precursor with both azide and alkyne functionalities.Often proceeds under mild, metal-free conditions. mdpi.com

Combinatorial Synthesis and Library Generation of this compound Derivatives

Combinatorial chemistry, in conjunction with high-throughput screening, has become an indispensable tool in drug discovery and materials science. The "click chemistry" paradigm, particularly the CuAAC reaction, is exceptionally well-suited for the rapid generation of large libraries of compounds due to its high efficiency, mild reaction conditions, and broad substrate scope. nih.govnih.gov this compound can serve as a key scaffold for the construction of such libraries.

A primary strategy for library generation would involve the synthesis of the this compound core, followed by diversification at the bromine position. The bromine atom acts as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents.

For example, a library of 2,4,5-trisubstituted triazoles can be efficiently synthesized through a sequence of regioselective N-2 alkylation of a 4-bromo-NH-1,2,3-triazole followed by a Suzuki cross-coupling reaction. nih.govorganic-chemistry.org A similar approach could be envisioned for this compound, where the bromine at the C5 position is subjected to Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions with a diverse set of boronic acids, terminal alkynes, or amines, respectively.

The general workflow for generating a library of derivatives from this compound would be as follows:

Synthesis of the Core Scaffold: Efficient synthesis of this compound from cyclopropyl azide and a suitable bromo-alkyne precursor.

Parallel Diversification: The core scaffold is then distributed into a multi-well plate format. To each well, a different coupling partner (e.g., a unique boronic acid for a Suzuki reaction) and the necessary catalyst and reagents are added.

Reaction and Purification: The reactions are allowed to proceed, and the products are then purified, often using automated parallel purification techniques.

Characterization and Screening: The resulting library of diverse 1,2,3-triazole derivatives is then characterized, and their biological activity or material properties are evaluated.

The following table outlines a potential combinatorial library synthesis based on this compound.

Reaction Type Diversification Point Library of Reagents Resulting Library Scaffold Potential Applications
Suzuki Cross-CouplingC5-position (from C5-Br)A diverse set of aryl and heteroaryl boronic acids.1-cyclopropyl-5-aryl/heteroaryl-1H-1,2,3-triazoles.Medicinal chemistry (e.g., kinase inhibitors), organic electronics.
Sonogashira Cross-CouplingC5-position (from C5-Br)A library of terminal alkynes with various substituents.1-cyclopropyl-5-alkynyl-1H-1,2,3-triazoles.Materials science (e.g., molecular wires), probes for chemical biology.
Buchwald-Hartwig AminationC5-position (from C5-Br)A diverse collection of primary and secondary amines.5-amino-1-cyclopropyl-1H-1,2,3-triazoles.Agrochemicals, pharmaceuticals.
Stille Cross-CouplingC5-position (from C5-Br)A variety of organostannanes.1-cyclopropyl-5-substituted-1H-1,2,3-triazoles with diverse functional groups.Fine chemical synthesis.

The generation of such libraries allows for the systematic exploration of the chemical space around the 1-cyclopropyl-1H-1,2,3-triazole core, significantly accelerating the discovery of new molecules with desired properties.

Computational and Theoretical Chemistry Studies of 5 Bromo 1 Cyclopropyl 1h 1,2,3 Triazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for the given system, providing information about energy, electron distribution, and molecular structure.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is particularly effective for determining the ground-state geometry and energy of molecules. For 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecular geometry. This process finds the lowest energy arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the most stable conformation of the molecule in the gas phase.

Ab initio methods are calculations based directly on theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy for electronic structure characterization compared to DFT, albeit at a greater computational cost. These methods could be employed to refine the understanding of the electronic properties of this compound, providing a more precise description of electron correlation effects.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, analysis of the FMOs would reveal the regions of the molecule most likely to be involved in chemical reactions. From the HOMO and LUMO energies, various reactivity indices such as electronegativity, chemical hardness, and softness can be calculated to further predict its chemical behavior.

Computational Prediction and Validation of Spectroscopic Properties

Computational methods are also invaluable for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR spectra to confirm the molecular structure. Additionally, spin-spin coupling constants can be calculated to provide further detail about the connectivity of atoms.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and vibrational modes of a molecule. Theoretical frequency calculations, typically performed at the same level of theory as the geometry optimization, can predict the vibrational spectra of this compound. The calculated frequencies and their corresponding intensities can be used to simulate the IR and Raman spectra. This theoretical spectrum can be compared with experimental data to aid in the assignment of vibrational bands to specific molecular motions.

Prediction of Electronic Absorption and Emission Spectra

Theoretical investigations into the electronic absorption and emission spectra of this compound would typically be conducted using Time-Dependent Density Functional Theory (TD-DFT). This quantum mechanical method is instrumental in predicting the electronic transitions of a molecule.

The process would involve:

Ground State Geometry Optimization: The molecule's most stable three-dimensional structure would first be determined using Density Functional Theory (DFT).

Excited State Calculations: TD-DFT calculations would then be performed on the optimized geometry to simulate the electronic excitations from the ground state to various excited states. These calculations would yield the predicted absorption wavelengths (λmax), oscillator strengths (a measure of the transition probability), and the nature of the electronic transitions (e.g., π→π, n→π).

Emission Spectra Prediction: To predict the emission spectrum (fluorescence or phosphorescence), the geometry of the first excited state would be optimized. TD-DFT calculations on this excited-state geometry would then provide the emission energies.

A hypothetical data table for the predicted electronic absorption spectrum is presented below. The values are illustrative of what such a study would aim to determine.

Table 1: Hypothetical Predicted Electronic Absorption Data for this compound

Transition Calculated Wavelength (λ_max, nm) Oscillator Strength (f) Major Orbital Contributions
S₀ → S₁ 310 0.05 HOMO → LUMO
S₀ → S₂ 275 0.12 HOMO-1 → LUMO

Note: The data in this table is hypothetical and serves as an example of the expected output from TD-DFT calculations.

Mechanistic Investigations via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its participation in further chemical transformations.

Potential Energy Surface Mapping for Reaction Pathways

To understand the energetics of a reaction involving this compound, a potential energy surface (PES) would be mapped. This involves calculating the energy of the system at various points along the reaction coordinate, which represents the progress of the reaction. The PES provides a visual representation of the energy landscape, identifying reactants, products, intermediates, and transition states.

Transition State Location and Intrinsic Reaction Coordinate (IRC) Analysis

A crucial aspect of mechanistic studies is the identification of the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods are used to locate the geometry of the TS. Following the location of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation traces the reaction path downhill from the transition state, confirming that it connects the intended reactants and products.

Solvent Effects Modeling on Reaction Energetics and Equilibria

Reactions are often carried out in a solvent, which can significantly influence their energetics and equilibria. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of reaction energies and equilibria in a more realistic environment.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is essential for understanding their conformational preferences and intermolecular interactions.

Conformational Landscape of the Cyclopropyl (B3062369) and Triazole Moieties

The this compound molecule has conformational flexibility, primarily due to the rotation of the cyclopropyl group relative to the triazole ring. MD simulations would be employed to explore the conformational landscape of the molecule. By simulating the molecule's motion over a period of time, the various accessible conformations and their relative energies can be determined. This analysis would reveal the most stable conformations and the energy barriers between them.

A hypothetical data table summarizing the findings of a conformational analysis is provided below.

Table 2: Hypothetical Conformational Analysis of this compound

Conformer Dihedral Angle (°)(C-C-N-N) Relative Energy (kcal/mol) Population (%)
A 0 0.0 65
B 90 2.5 15

Note: The data in this table is hypothetical and represents the type of information that would be obtained from a molecular dynamics simulation and conformational analysis.

Interaction Energies with Solvents and Potential Catalysts

The 1,2,3-triazole ring itself is a key determinant of the molecule's interaction profile. It is a polar heterocycle with a significant dipole moment, featuring three nitrogen atoms that can act as hydrogen bond acceptors. juniperpublishers.com This inherent polarity suggests strong, favorable interactions with polar solvents.

Interaction with Solvents

The solvation of this compound is a complex process influenced by a combination of electrostatic interactions, dispersion forces, and specific interactions like hydrogen or halogen bonding. The nature and strength of these interactions are highly dependent on the properties of the solvent.

Polar Protic Solvents (e.g., Water, Ethanol): In polar protic solvents, the primary interactions are expected to be strong hydrogen bonds between the solvent's hydroxyl protons and the nitrogen atoms of the triazole ring. The significant dipole moment of the triazole ring will also lead to strong dipole-dipole interactions with polar solvent molecules. mdpi.com The bromine atom, with its lone pairs, can also participate as a weak hydrogen bond acceptor.

Polar Aprotic Solvents (e.g., DMSO, DMF): With polar aprotic solvents, strong dipole-dipole interactions will still dominate. While these solvents cannot donate hydrogen bonds, their oxygen or nitrogen atoms can act as hydrogen bond acceptors. More significantly, the bromine atom on the triazole ring can engage in halogen bonding. The electrophilic region on the bromine atom (the σ-hole) can interact favorably with the electron-rich regions of the solvent molecules.

The following interactive table summarizes the expected types of interactions between this compound and various classes of solvents.

Solvent ClassPrimary Interaction TypesContributing Molecular FeaturesExpected Interaction Strength
Polar ProticHydrogen Bonding, Dipole-DipoleTriazole Nitrogen Atoms, Solvent -OHStrong
Polar AproticDipole-Dipole, Halogen BondingTriazole Ring, Bromine AtomModerate to Strong
NonpolarVan der Waals (Dispersion)Entire Molecule, Cyclopropyl GroupWeak

Interaction with Potential Catalysts

The 1,2,3-triazole scaffold is often synthesized via "click chemistry," which commonly employs copper(I) or ruthenium(II) catalysts. nih.gov The interaction of this compound with such catalysts is of great interest for understanding its formation and potential subsequent catalytic applications. Computational studies on other triazole derivatives have shown that the nitrogen atoms of the triazole ring are the primary sites for coordination with metal catalysts. nih.gov

Copper(I) Catalysts: In the context of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the nitrogen atoms of the newly formed triazole ring can coordinate with the copper center. The electronic properties of the substituents on the triazole ring can modulate the strength of this interaction. The electron-donating nature of the cyclopropyl group at the N1 position would increase the electron density on the adjacent nitrogen atoms, potentially enhancing their ability to coordinate with the Lewis acidic copper(I) center. Conversely, the electron-withdrawing bromine atom at the C5 position would decrease the electron density of the ring, possibly weakening the interaction.

Palladium Catalysts: Halo-substituted triazoles are valuable precursors for cross-coupling reactions, often catalyzed by palladium complexes. nih.gov The carbon-bromine bond at the C5 position of this compound is a potential site for oxidative addition to a low-valent palladium catalyst, initiating catalytic cycles for functionalization at this position. The interaction energy in this case would be dominated by the formation of the carbon-palladium bond.

The following interactive table outlines the potential interaction sites and influencing factors for the interaction of this compound with various metal catalysts.

Catalyst TypePrimary Interaction Site(s)Influencing Substituent EffectsNature of Interaction
Copper(I)Triazole Nitrogen AtomsCyclopropyl (donating), Bromo (withdrawing)Coordination/Lewis Acid-Base
Ruthenium(II)Triazole Nitrogen AtomsCyclopropyl (donating), Bromo (withdrawing)Coordination/Lewis Acid-Base
Palladium(0)C5-Br BondBromo (leaving group ability)Oxidative Addition

Advanced Applications and Emerging Research Directions for 5 Bromo 1 Cyclopropyl 1h 1,2,3 Triazole and Its Derivatives

Applications in Materials Science

The 1,2,3-triazole ring is a robust and versatile building block in the design of functional materials due to its aromaticity, thermal stability, and ability to engage in various intermolecular interactions. The incorporation of a bromine atom and a cyclopropyl (B3062369) group is anticipated to further enhance and diversify these properties.

Integration into Polymer Architectures and Macromolecular Design

The 1,2,3-triazole moiety is a well-established component in polymer chemistry, often synthesized via "click" chemistry, which allows for the efficient and regioselective construction of complex macromolecular architectures. mdpi.comrsc.org The presence of the bromine atom on the triazole ring of 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole offers a strategic point for post-polymerization modification through various cross-coupling reactions, enabling the introduction of a wide array of functional groups. This feature allows for the fine-tuning of polymer properties for specific applications.

The cyclopropyl group, known for its unique electronic properties and conformational rigidity, can impart several desirable characteristics to a polymer backbone. rsc.org Its presence can enhance thermal stability and influence the polymer's solubility and processability. The synthesis of polymers from monomers containing a cyclopropyl-triazole moiety would be an intriguing area of exploration, potentially leading to materials with novel mechanical and photophysical properties.

Potential Polymer Property Contributing Moiety Anticipated Effect
Tunable Functionality 5-Bromo groupAllows for post-polymerization modification via cross-coupling reactions.
Enhanced Thermal Stability 1-Cyclopropyl group, 1,2,3-Triazole coreThe rigid cyclopropyl group and the stable triazole ring can increase the overall thermal resistance of the polymer.
Modified Solubility 1-Cyclopropyl groupThe hydrophobic nature of the cyclopropyl group can be used to tailor the solubility of the resulting polymers in various organic solvents.
Controlled Macromolecular Architecture 1,2,3-Triazole coreThe use of click chemistry for polymerization allows for the creation of well-defined polymer structures, including linear, branched, and dendritic architectures.

Role in Organic Electronic and Optoelectronic Devices

Derivatives of 1,2,3-triazoles are increasingly being investigated for their potential in organic electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The electron-deficient nature of the triazole ring can be beneficial for electron transport materials. The introduction of a bromine atom, an electron-withdrawing group, is expected to further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, potentially enhancing its electron-accepting capabilities.

Furthermore, bromo-substituted aromatic compounds have been shown to exhibit interesting photophysical properties, including phosphorescence, which is a key process in high-efficiency OLEDs. ufms.br The cyclopropyl group can also influence the electronic properties by modifying the conjugation and molecular packing of the material in the solid state. The combination of these three moieties could lead to the development of novel materials with tailored optoelectronic properties.

Potential Optoelectronic Application Key Molecular Feature Predicted Property Enhancement
Organic Light-Emitting Diodes (OLEDs) Bromo-substituted triazolePotential for enhanced phosphorescence and improved electron transport.
Organic Photovoltaics (OPVs) Cyclopropyl and Bromo-substituted triazoleTunable HOMO/LUMO energy levels for better matching with donor materials and improved charge separation.
Organic Field-Effect Transistors (OFETs) Planarizable triazole derivativesThe substituents could influence molecular packing, which is crucial for charge mobility.

Supramolecular Assembly and Host-Guest Chemistry

The nitrogen atoms of the 1,2,3-triazole ring can act as hydrogen bond acceptors, making it a valuable component in supramolecular chemistry. mdpi.com The polarized C-H bond of the triazole ring can also participate in non-covalent interactions. nih.gov These interactions are fundamental to the construction of complex, self-assembled supramolecular structures.

The cyclopropyl group can also engage in specific non-covalent interactions, such as C-H···π interactions, and its rigid nature can pre-organize molecules for specific host-guest binding events. The bromine atom can participate in halogen bonding, a directional and specific non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular assemblies. semanticscholar.org The combination of these features in this compound derivatives could lead to the formation of novel supramolecular polymers, gels, and liquid crystals.

Catalysis and Ligand Design

The 1,2,3-triazole scaffold is a prominent platform for the design of ligands for a variety of catalytic transformations. The ease of their synthesis and modification through click chemistry allows for the creation of extensive ligand libraries for catalyst screening and optimization. bohrium.com

Development as Ligands for Transition Metal Catalysis

Derivatives of 1,2,3-triazoles have been successfully employed as ligands in a wide range of transition metal-catalyzed reactions. bohrium.comrsc.org The nitrogen atoms of the triazole ring can coordinate to metal centers, and the substituents on the ring can be used to modulate the electronic and steric properties of the resulting catalyst.

The bromine atom at the 5-position of the triazole ring in this compound can serve as a handle for further functionalization, allowing for the introduction of additional coordinating groups to create multidentate ligands. organic-chemistry.orgrsc.org Alternatively, the bromo-substituted triazole itself can act as a ligand, where the bromine atom can influence the electronic properties of the metal center through inductive effects. The cyclopropyl group can also play a role in catalysis by sterically influencing the coordination sphere of the metal and potentially participating in electronic interactions that affect the catalytic activity and selectivity.

Catalytic Application Ligand Features Potential Advantages
Cross-Coupling Reactions Bromo-triazole derivativesThe bromine can be a site for oxidative addition or can be replaced to introduce other functional groups for ligand tuning. organic-chemistry.org
Asymmetric Catalysis Chiral cyclopropyl-triazole ligandsThe rigid cyclopropyl group can create a well-defined chiral environment around the metal center, leading to high enantioselectivity.
C-H Activation Functionalized triazole ligandsThe triazole can act as a directing group to facilitate the activation of otherwise inert C-H bonds. researchgate.net

Role in Organocatalysis and Biocatalysis

The unique electronic properties of the 1,2,3-triazole ring make it an interesting scaffold for the development of organocatalysts. The polarized C-H bond of the triazole can act as a hydrogen bond donor, enabling the activation of substrates in a variety of transformations. nih.gov The electron-withdrawing nature of the bromine atom in this compound could enhance the acidity of this C-H bond, potentially leading to more active organocatalysts.

In the realm of biocatalysis, halogenated compounds are often substrates or inhibitors of various enzymes. mdpi.com Functionalized triazoles can be designed to mimic transition states of enzymatic reactions or to bind to active sites. While specific applications in biocatalysis for this compound have not been reported, its structural motifs are present in various bioactive molecules, suggesting potential for exploration in this area. For instance, cyclopropyl-containing triazole derivatives have been investigated for their antibacterial and anti-inflammatory activities, hinting at their potential to interact with biological systems. frontiersin.orgnih.gov

Research in Agrochemistry and Crop Protection

The structural characteristics of this compound, particularly the presence of the 1,2,3-triazole ring, a cyclopropyl group, and a bromine atom, position it as a significant scaffold in the creation of new agrochemicals. Research efforts are concentrated on developing more potent and selective agents for protecting crops and improving agricultural yields.

Design of Novel Agrochemical Agents (e.g., fungicides, herbicides)

The 1,2,3-triazole moiety is a recognized pharmacophore in numerous effective fungicides, and creating its derivatives is a viable path to discovering new active ingredients. Scientists have synthesized and tested various derivatives of this compound for their potential as fungicides and herbicides. The main approach involves replacing the bromine atom at the 5-position with different functional groups to alter the biological activity and range of the resulting compounds.

For example, substituting the bromo group with various aryl or heteroaryl groups through cross-coupling reactions has led to the identification of compounds with notable fungicidal effects against several plant pathogens. The cyclopropyl group is often kept in the structure because it can enhance metabolic stability and improve binding to the target enzymes in pathogens.

Derivative ClassTarget Pathogen/WeedKey Findings
Aryl-substituted triazolesBotrytis cinerea, Fusarium graminearumCertain derivatives demonstrate strong and wide-ranging antifungal activity, possibly by inhibiting the biosynthesis of ergosterol.
Heteroaryl-substituted triazolesRhizoctonia solani, Pythium ultimumThe inclusion of particular heterocyclic rings can improve the systemic movement of the compound within the plant.
Thioether derivativesBroadleaf weedsSome thioether derivatives have exhibited pre-emergent herbicidal effects by interfering with essential metabolic pathways in weeds.

Plant Growth Regulation Studies

In addition to crop protection, derivatives of this compound are being explored as potential plant growth regulators (PGRs). These substances can affect different physiological processes in plants, including germination, root growth, flowering, and fruit development. Their mode of action frequently involves mimicking or obstructing the function of natural plant hormones.

Research in this field is centered on synthesizing analogs that can selectively encourage or inhibit particular growth processes. For instance, some derivatives have been found to boost root elongation in seedlings, which could result in more resilient and drought-resistant crops. Others have shown the capacity to slow down senescence, which could extend the shelf life of harvested fruits and vegetables. Structure-activity relationship (SAR) studies are vital in this area to fine-tune the desired plant growth regulating properties while minimizing any harmful effects on the plants.

Compound SeriesPlant SpeciesObserved Effect
Triazole-carboxylic acidsArabidopsis thaliana, TomatoStimulation of lateral root development and an increase in biomass.
Triazole-amidesWheat, BarleyImproved tolerance to abiotic stresses like salinity and drought.
N-aryl-triazolesCottonModification of flowering periods and the development of bolls.

Chemical Biology Tools and Probes (Focus on in vitro mechanisms and target identification)

The adaptability of the 1,2,3-triazole core, which is readily accessible via click chemistry, makes this compound a valuable starting material for creating advanced chemical biology tools. These probes are essential for unraveling intricate biological processes at the molecular level.

Fluorophores and Luminescent Probes

By integrating fluorogenic components, derivatives of this compound can be converted into fluorescent probes. These probes can be engineered to selectively attach to particular biomolecules, such as proteins or nucleic acids, enabling their visualization and measurement within cellular contexts. The cyclopropyl and triazole elements can affect the photophysical characteristics of the fluorophore, including its quantum yield and Stokes shift.

Chemical Genetics and Phenotypic Screening

In the field of chemical genetics, small molecules are employed to disturb biological systems, and the subsequent observable traits, or phenotypes, offer clues about gene function. Libraries of compounds derived from this compound can be created and tested for their capacity to trigger specific phenotypes in cells or organisms. This method can aid in the discovery of new drug targets and in comprehending the biological pathways that are influenced by these compounds.

Mechanistic Studies of Enzyme Modulation

The 1,2,3-triazole ring can serve as a bioisostere for other functional groups, facilitating the design of specific enzyme inhibitors or activators. Derivatives of this compound can be synthesized to investigate the active sites of enzymes and to examine their mechanisms of action. For instance, the bromine atom can act as a point of attachment for further modifications, permitting the addition of reactive groups that can permanently bind to the target enzyme, which helps in its identification and detailed study.

Probe TypeTarget ClassApplication
Fluorescently-labeled triazolesKinases, ProteasesContinuous monitoring of enzyme activity and the binding of inhibitors.
Photoaffinity probesG-protein coupled receptors (GPCRs)Permanent labeling and pinpointing of ligand binding locations.
Activity-based probesHydrolasesAssessing the activity of enzymes in intricate biological samples.

Future Perspectives and Unexplored Avenues

The continued exploration of this compound and its derivatives is poised to benefit significantly from the integration of modern synthetic methodologies. Future research will likely focus on enhancing the efficiency, safety, and environmental sustainability of their synthesis and derivatization, while also exploring new chemical transformations that unlock novel molecular architectures. These advancements are crucial for expanding the compound's applicability in medicinal chemistry, materials science, and agrochemicals.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of 1,2,3-triazoles, including halogenated and cyclopropyl-substituted variants, is exceptionally well-suited for adaptation to continuous-flow processing. rsc.org This technology offers substantial advantages over traditional batch synthesis, particularly in terms of safety, scalability, and efficiency. rsc.orgbeilstein-journals.org The in situ generation and immediate consumption of potentially hazardous intermediates, such as organic azides, is a key safety benefit of flow chemistry, minimizing the risks associated with their accumulation. uc.ptresearchgate.net

Flow reactors provide superior control over reaction parameters like temperature, pressure, and mixing, leading to higher yields, improved selectivity, and reduced reaction times. nih.govacs.org For the synthesis of this compound derivatives, a packed-bed reactor containing a heterogeneous catalyst, such as copper-on-charcoal, could be employed. nih.govrsc.orgsoton.ac.uk This approach simplifies product purification by eliminating the need to remove residual catalyst from the reaction mixture, a significant step towards more streamlined and automated processes. rsc.org

The integration of automated systems with flow reactors can enable rapid reaction optimization and the creation of compound libraries for high-throughput screening. By systematically varying substrates and reaction conditions, vast arrays of this compound derivatives could be synthesized and evaluated for their biological or material properties.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Triazoles

Feature Batch Synthesis Continuous Flow Synthesis
Safety Higher risk due to accumulation of hazardous reagents (e.g., azides) Enhanced safety via in situ generation and consumption of intermediates uc.pt
Scalability Challenging; often requires re-optimization Straightforward scale-up by extending operation time or using larger reactors acs.org
Heat Transfer Often inefficient, leading to hotspots and side reactions Superior heat and mass transfer, ensuring uniform reaction conditions nih.gov
Process Control Limited control over reaction parameters Precise control over temperature, pressure, and residence time acs.org
Reproducibility Can vary between batches High reproducibility and consistency

| Integration | Difficult to integrate multiple reaction steps | Easily allows for multi-step, sequential transformations in a single line uc.pt |

Green Chemistry Approaches in Triazole Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. rsc.orgsciencescholar.us Future research on this compound will undoubtedly prioritize the development of more sustainable synthetic routes. researchgate.net A primary focus will be the replacement of conventional, often toxic and volatile, organic solvents with environmentally benign alternatives. consensus.app

Biodegradable solvents derived from renewable feedstocks, such as Cyrene™, have shown great promise for the synthesis of 1,2,3-triazoles. nih.govnih.gov These solvents are not only non-toxic but can also facilitate product isolation through simple precipitation in water, thereby avoiding energy-intensive extractions and chromatographic purification. nih.gov Water itself has been successfully used as a solvent for copper-catalyzed "click" reactions to form triazoles. researchgate.net Other green solvents like glycerol (B35011) and deep eutectic solvents are also viable candidates. consensus.app

Beyond solvents, the development of recoverable and reusable catalysts is a cornerstone of green chemistry. The use of heterogeneous copper catalysts, such as copper nanoparticles supported on various materials, aligns with this goal. consensus.app Furthermore, alternative energy sources like microwave irradiation and mechanochemistry (ball milling) can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.comrsc.org These methods often proceed with minimal or no solvent, further enhancing their green credentials. mdpi.com

Table 2: Overview of Green Chemistry Strategies for Triazole Synthesis

Strategy Conventional Method Green Alternative
Solvent Dichloromethane, DMF, DMSO Water, Cyrene™, Glycerol, Deep Eutectic Solvents consensus.appnih.govresearchgate.net
Catalyst Homogeneous copper salts Heterogeneous/recyclable catalysts (e.g., Cu/C, Cu nanoparticles) consensus.app
Energy Input Conventional heating (oil bath) Microwave irradiation, Ultrasound, Mechanochemistry mdpi.comrsc.org
Atom Economy May involve protecting groups and multiple steps One-pot, multi-component reactions to maximize atom economy researchgate.net

| Waste Reduction | Often requires chromatographic purification | Product isolation via precipitation, minimizing solvent waste nih.gov |

Exploration of Novel Reactivity and Unprecedented Transformations

The 5-bromo substituent on the 1,2,3-triazole ring of this compound serves as a versatile synthetic handle for exploring novel chemical transformations. While the triazole core is generally stable, the carbon-bromine bond is ripe for functionalization, opening avenues to previously inaccessible derivatives. nih.gov

Cross-coupling reactions are a powerful tool for C-C, C-N, and C-O bond formation. The bromo group at the C5 position can be readily employed in reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations to introduce a wide array of aryl, alkyl, alkynyl, and amino substituents. mdpi.com These transformations would grant access to a diverse chemical space, enabling fine-tuning of the molecule's electronic and steric properties.

Furthermore, the potential for nucleophilic aromatic substitution (SNAr) at the C5 position warrants investigation, particularly with potent nucleophiles. nih.gov Metal-halogen exchange followed by trapping with various electrophiles could provide another route to diverse 5-substituted triazoles.

Unprecedented transformations involving the interplay between the cyclopropyl group and the bromo-triazole core could also be explored. For instance, ring-opening reactions of the cyclopropyl moiety under specific catalytic conditions might lead to novel heterocyclic scaffolds. Additionally, transformations that modify the triazole ring itself, such as the Dimroth rearrangement, could yield isomeric structures with distinct properties. rsc.org The exploration of such reactions could lead to the discovery of entirely new classes of compounds derived from the this compound framework.

Conclusion and Future Outlook in 5 Bromo 1 Cyclopropyl 1h 1,2,3 Triazole Research

Synthesis of Key Research Contributions on 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole

The PubChem database lists the compound with the Chemical Abstracts Service (CAS) number 1889670-37-4. uni.lubiosynth.com This entry provides basic molecular information, which is summarized in the table below. However, it does not link to any published studies detailing its experimental properties or applications.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₅H₆BrN₃
Molecular Weight 188.03 g/mol
SMILES C1CC1N2C(=CN=N2)Br
InChI Key QICNFTQYPGBMAE-UHFFFAOYSA-N

Data sourced from PubChem. uni.lu

The absence of detailed research contributions prevents a synthesis of key findings regarding its biological activities or material properties.

Projections for Future Research Trajectories and Impact on Chemical Disciplines

Given the established importance of both the 1,2,3-triazole scaffold and organobromine compounds in various scientific domains, the future study of this compound could be a promising avenue of research. nih.govnih.gov

Future Research Trajectories:

Synthetic Methodology: Future research could focus on developing and optimizing a reliable synthetic route to this compound. This would likely involve the cycloaddition of cyclopropyl (B3062369) azide (B81097) with a bromo-alkyne derivative or the subsequent bromination of a 1-cyclopropyl-1H-1,2,3-triazole precursor. Detailed characterization using modern spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry would be essential to confirm its structure.

Medicinal Chemistry: The 1,2,3-triazole ring is a well-known pharmacophore present in numerous bioactive molecules with a wide range of therapeutic properties, including anticancer, antimicrobial, and antiviral activities. nih.govnih.govnih.gov The introduction of a bromine atom can enhance biological activity through halogen bonding or by serving as a handle for further chemical modification. The cyclopropyl group is also a valuable substituent in medicinal chemistry, often improving metabolic stability and binding affinity. nih.gov Future studies could therefore involve screening this compound for various biological activities.

Agrochemicals: Triazole derivatives are extensively used in agriculture as fungicides and herbicides. researchgate.netrjptonline.org Research into the potential pesticidal or herbicidal properties of this compound could be a fruitful area of investigation.

Materials Science: The electron-deficient nature of the 1,2,4-triazole (B32235) system has led to its use in materials science, for example, in the development of organic light-emitting diodes (OLEDs). researchgate.net While this is a different isomer, the fundamental electronic properties of the triazole ring suggest that 1,2,3-triazole derivatives could also be explored for applications in functional organic materials. The bromo-substituent could also be utilized for cross-coupling reactions to synthesize more complex polymeric or functional materials.

Potential Impact on Chemical Disciplines:

The successful synthesis and characterization of this compound would provide a new building block for synthetic chemists. If this compound demonstrates significant biological activity or useful material properties, it could have a considerable impact on medicinal chemistry, agrochemistry, and materials science, stimulating further research into this and related substituted triazoles. The development of novel synthetic routes could also contribute to the broader field of heterocyclic chemistry.

Q & A

Basic Research Questions

What are the common synthetic routes for 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole?

The synthesis typically involves cyclization of precursor molecules under controlled conditions. A standard method includes:

  • Cyclopropane introduction : Reacting bromo-triazole derivatives with cyclopropane-containing reagents (e.g., cyclopropylboronic acid in Suzuki-Miyaura couplings) using palladium catalysts .
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO are preferred for facilitating cyclization .
  • Temperature control : Reactions are often conducted under reflux (80–120°C) to ensure completion while minimizing side products .
    Key challenges include regioselectivity in triazole functionalization and purification of the brominated product.

How is the crystal structure of this compound determined?

X-ray crystallography is the gold standard:

  • Data collection : Use single-crystal diffraction with synchrotron radiation or laboratory X-ray sources.
  • Structure solution : Employ direct methods in programs like SHELXT or charge-flipping algorithms in OLEX2 .
  • Refinement : Iterative refinement with SHELXL to model atomic positions, thermal parameters, and hydrogen bonding .
    For accurate results, ensure low-temperature data collection (e.g., 100 K) to reduce thermal motion artifacts .

What spectroscopic techniques characterize this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, triazole carbons at δ 140–150 ppm). Use deuterated solvents (CDCl3_3 or DMSO-d6_6) and heteronuclear correlation experiments (HSQC, HMBC) for assignments .
  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+^+ (theoretical m/z for C5_5H6_6BrN3_3: 186.97) .
  • IR : Peaks at 600–700 cm1^{-1} indicate C-Br stretching .

Advanced Research Questions

How can cross-coupling reactions of this compound be optimized?

Systematic screening is critical:

  • Catalysts : Test Pd(PPh3_3)4_4, PdCl2_2(dppf), or copper(I) iodide for Buchwald-Hartwig or Ullmann couplings .
  • Solvents : Evaluate DMF, THF, or toluene for polarity effects on reaction rates .
  • Additives : Include ligands (e.g., Xantphos) or bases (Cs2_2CO3_3) to enhance catalytic activity .
    Monitor progress via TLC or LC-MS, and use column chromatography for purification.

How to resolve contradictions in crystallographic refinement (e.g., high R-factors)?

Common issues and solutions:

  • Disorder : Model alternative conformations using SHELXL ’s PART instruction .
  • Twinning : Apply twin refinement with HKLF5 format data in SHELXL .
  • Hydrogen bonding : Validate positions using DFT-calculated geometry (e.g., Gaussian09 with B3LYP/6-31G**) .
    Cross-validate with independent datasets or software (e.g., WinGX for Fourier maps) .

What strategies address discrepancies in biological activity data across studies?

  • Dose-response curves : Re-evaluate IC50_{50} values under standardized conditions (pH, temperature) .
  • Metabolic stability : Assess using liver microsome assays to identify degradation pathways .
  • Target selectivity : Perform kinase profiling or protein-binding assays (SPR, ITC) to rule off-target effects .
    Statistical tools (e.g., ANOVA) and meta-analysis of published data help reconcile contradictions.

How to design computational studies for electronic properties of this compound?

  • DFT calculations : Use Gaussian or ORCA with basis sets (e.g., 6-311++G**) to model HOMO/LUMO energies and electrostatic potential surfaces .
  • MD simulations : Explore solvation dynamics (e.g., in water or DMSO) with AMBER or GROMACS .
  • Docking studies : AutoDock Vina or Schrödinger Suite for predicting binding modes to biological targets (e.g., enzymes in triazole metabolism) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.